Des-His1-[Glu9]-Glucagon (1-29) amide is a synthetic analog of the naturally occurring peptide hormone glucagon. It acts as a competitive antagonist of the glucagon receptor, binding to the receptor but failing to elicit the same downstream signaling cascade as glucagon. [, , , ] This makes it a valuable tool in scientific research for studying the physiological roles of glucagon and its receptor.
Des-His1-[Glu9]-Glucagon (1-29) amide has shown promise in the study and potential treatment of diabetes mellitus. By antagonizing the effects of glucagon, it can reduce hyperglycemia, which is a hallmark of diabetes. The peptide has been found to bind to liver membranes with significant affinity, though not as strongly as glucagon, and does not stimulate cyclic AMP release. Interestingly, it activates an alternative pathway involving the release of inositol phosphates and enhances glucose-stimulated insulin release from pancreatic islet cells. In vivo studies have demonstrated that the antagonist can block the hyperglycemic effects of glucagon in normal rabbits and reduce hyperglycemia in diabetic rats induced by streptozotocin. These findings suggest that des-His1-[Glu9]-Glucagon (1-29) amide could be a valuable tool for understanding the pathogenesis of diabetes and may have therapeutic potential in its management2.
The unique properties of des-His1-[Glu9]-Glucagon (1-29) amide make it a useful pharmacological tool. Its ability to selectively antagonize glucagon without activating the adenylyl cyclase pathway allows researchers to dissect the signaling mechanisms of glucagon and investigate its role in various metabolic processes. The analog's action in stimulating inositol phosphate release indicates that it may have effects on cellular signaling pathways distinct from those of glucagon, providing further avenues for research2.
This compound is classified as a glucagon receptor antagonist, with a pA2 value of 7.2, indicating its effectiveness in inhibiting glucagon-induced adenylyl cyclase activation in rat liver membranes. It has been shown to enhance glucose-stimulated insulin release in vitro and block glucagon-induced hyperglycemia in vivo without affecting glycogenolysis .
The synthesis of des-His1-[Glu9]-Glucagon (1-29) amide typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process includes the following steps:
The final product is lyophilized and stored at -20°C to maintain stability .
The molecular formula of des-His1-[Glu9]-Glucagon (1-29) amide is , with a molecular weight of approximately 3358.72 g/mol. The sequence of the peptide is:
The structure includes an amide group at the C-terminus, which contributes to its stability and bioactivity .
des-His1-[Glu9]-Glucagon (1-29) amide primarily interacts with the glucagon receptor, leading to inhibition of downstream signaling pathways associated with glucagon action. Key reactions include:
The mechanism of action for des-His1-[Glu9]-Glucagon (1-29) amide involves its binding affinity for glucagon receptors. Studies indicate that:
des-His1-[Glu9]-Glucagon (1-29) amide has several scientific applications, particularly in diabetes research:
des-His¹-[Glu⁹]-Glucagon (1-29) amide is a synthetic 29-amino acid peptide derived from native glucagon through two strategic modifications: deletion of the N-terminal histidine residue (His¹) and substitution of aspartic acid with glutamic acid at position 9 (Asp⁹ → Glu⁹), followed by C-terminal amidation [1] [3]. The primary sequence is Ser-Gln-Gly-Thr-Phe-Thr-Ser-Glu-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-NH₂, with Thr²⁸ serving as the C-terminal amide [2] [7]. These modifications eliminate agonist activity while enhancing receptor-binding specificity [1] [5].
The molecular weight is 3358.65 Da (theoretical average: 3358.68 Da), and the empirical formula is C₁₄₈H₂₂₁N₄₁O₄₇S [1] [3]. C-terminal amidation increases metabolic stability by reducing susceptibility to carboxypeptidases, while the Glu⁹ substitution preserves negative charge but extends the side chain, altering receptor interaction kinetics [5] [10]. The peptide exhibits high water solubility (≥1 mg/ml) and requires storage at -20°C to maintain stability [1] [3].
Table 1: Chemical and Physical Properties
Property | Value |
---|---|
Molecular Formula | C₁₄₈H₂₂₁N₄₁O₄₇S |
Molecular Weight | 3358.65 Da |
CAS Number | 110084-95-2 |
Purity | ≥95% (HPLC) |
Solubility | Soluble to 1 mg/ml in water |
Storage Conditions | -20°C |
C-terminal Modification | Amidation (Threonine-28) |
While high-resolution X-ray crystallography data for des-His¹-[Glu⁹]-Glucagon amide remains limited, nuclear magnetic resonance (NMR) studies indicate that the peptide adopts a dynamic α-helical conformation between residues 10–25, similar to native glucagon [5] [10]. However, the absence of His¹ disrupts the N-terminal hydrophobic core, reducing conformational stability in residues 1–9. This region exhibits increased structural flexibility, preventing the agonist-competent folding required for receptor activation [5] [10].
Glu⁹ introduces steric and electrostatic perturbations in the mid-region helical segment. The longer glutamate side chain extends the negative charge distribution, weakening interactions with the glucagon receptor’s (GCGR) transmembrane domain [1] [5]. C-terminal amidation stabilizes the Thr²⁸-Met²⁷-Asn²⁶ motif, enhancing receptor docking but insufficient to trigger Gαₛ coupling [3] [5]. These features collectively favor antagonism by disrupting the precise spatial alignment needed for receptor activation.
Critical structural differences between des-His¹-[Glu⁹]-Glucagon amide and native glucagon underpin its antagonist profile. Native glucagon (His¹-Ser²-Gln³-...-Thr²⁹-OH) requires His¹ for N-terminal engagement with GCGR’s extracellular domain and Asp⁹ for hydrogen bonding to His⁴ within the receptor’s juxtamembrane region [1] [5] [10]. His¹ deletion abolishes this anchor point, while Glu⁹ disrupts inter-residue bonding networks due to its longer side chain [5] [10].
Compared to other antagonists like [des-His¹, des-Phe⁶, Glu⁹]-Glucagon amide, which lacks Phe⁶, des-His¹-[Glu⁹]-Glucagon amide retains the full hydrophobic core (Phe⁶, Tyr¹⁰, Tyr¹³, Leu¹⁴). This preserves receptor affinity (pA₂ = 7.2) but eliminates agonism by preventing helix propagation from the N-terminus [1] [10]. In contrast, agonist analogs like Lys¹⁷,¹⁸,Glu²¹-Glucagon incorporate cationic residues to strengthen receptor-G protein coupling [3] [7].
Table 2: Structural and Functional Comparison with Glucagon Analogs
Analog | Key Modifications | Receptor Affinity | Activity |
---|---|---|---|
Native Glucagon | None | pKd = 8.9 | Full agonist |
des-His¹-[Glu⁹]-Glucagon (1-29) amide | His¹ deletion; Glu⁹ substitution; C-terminal amide | pA₂ = 7.2 | Pure antagonist |
Lys¹⁷,¹⁸,Glu²¹-Glucagon | Lys¹⁷/Lys¹⁸; Glu²¹ | pKd = 9.1 | Superagonist |
[des-His¹, des-Phe⁶, Glu⁹]-Glucagon amide | His¹/Phe⁶ deletion; Glu⁹; amide | pA₂ = 6.8 | Antagonist |
Molecular dynamics simulations reveal that des-His¹-[Glu⁹]-Glucagon amide binds GCGR through a single-step, Mg²⁺/GTP-insensitive mechanism [5]. Unlike native glucagon, which forms an initial low-affinity complex that transitions to a high-affinity state (requiring Mg²⁺ and GTP hydrolysis), the antagonist engages only the receptor’s extracellular domain via salt bridges involving Arg¹⁷, Arg¹⁸, and Glu⁹ [1] [5]. This static binding prevents conformational reorganization of the transmembrane helices, particularly helix 6, which is essential for Gαₛ recruitment [5].
The absence of His¹ further destabilizes interactions with GCGR’s intracellular loop 2 (ICL2), reducing allosteric coupling to the G protein site. Consequently, the ligand-receptor complex remains "locked" in an inactive conformation, competitively inhibiting glucagon binding without inducing signal transduction [5] [10]. This explains its efficacy in blocking hyperglycemia in diabetic models, as it occupies GCGR without triggering glycogenolysis [1] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7